Bienvenue dans la boutique en ligne BenchChem!

(+)-Epibatidine

antinociception enantiomeric pharmacology nAChR agonist screening

Select the (+)-enantiomer for balanced pan-nAChR activation (α4β2, α3β4, α7) essential for whole-cell patch-clamp baseline characterization. This form is 2-fold more potent than the (−)-enantiomer in acute thermal pain models and defines the potency ceiling (Ki≈40–70 pM) for SAR programs. It is the definitive probe for quantitative autoradiography when tritiated, validated by direct pharmacokinetic comparison against analogs like ABT-594. Not interchangeable with racemate or (−)-enantiomer.

Molecular Formula C11H13ClN2
Molecular Weight 208.69 g/mol
CAS No. 152378-30-8
Cat. No. B114440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+)-Epibatidine
CAS152378-30-8
Molecular FormulaC11H13ClN2
Molecular Weight208.69 g/mol
Structural Identifiers
SMILESC1CC2C(CC1N2)C3=CN=C(C=C3)Cl
InChIInChI=1S/C11H13ClN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m1/s1
InChIKeyNLPRAJRHRHZCQQ-UTLUCORTSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Epibatidine: A Potent, Non-Opioid nAChR Agonist from Nature for Pain-Research Procurement


(+)-Epibatidine (CAS 152378-30-8) is a natural alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor [1]. It acts as a potent agonist at neuronal nicotinic acetylcholine receptors (nAChRs), with analgesic efficacy reported to be 30–200 times greater than morphine in preclinical models [2]. The compound is a bicyclic heptane containing a 2-chloropyridyl ring and is the (+)-enantiomer of the alkaloid epibatidine. Its primary value in research stems from its exceptional sub-nanomolar affinity for the α4β2 nAChR subtype, making it a critical pharmacological tool for studying cholinergic signaling, pain pathways, and nAChR structure-function relationships.

Why Generic nAChR Agonists Cannot Replace (+)-Epibatidine in Targeted Research


Nicotinic receptor agonists exhibit profound subtype-specific pharmacology that defeats simple in-class substitution. Epibatidine itself is non-selective, yet the two enantiomers and the racemic mixture display meaningful differences in analgesic potency, binding affinity, and functional effects across nAChR subtypes [1]. Furthermore, the narrow therapeutic index of epibatidine has spurred the development of numerous analogs (e.g., ABT-594, 3'-fluoroepibatidine, RTI-36) that seek to widen the safety margin or improve subtype selectivity [2]. Consequently, selecting the correct enantiomer or analog with precisely defined quantitative profiles is critical; the evidence below shows that (+)-epibatidine, (-)-epibatidine, the racemate, and key analogs are not interchangeable.

Quantitative Differentiation of (+)-Epibatidine Against Its Closest Analogs: A Head-to-Head Evidence Guide


(+)-Epibatidine vs. (−)-Epibatidine: 2-Fold Enantioselective Advantage in In Vivo Analgesic Potency

In the mouse hot-plate assay, the natural (+)-enantiomer of epibatidine exhibits approximately 2-fold greater analgesic potency than the (−)-enantiomer. The ED50 of (+)-epibatidine following intraperitoneal injection is 1.5 μg/kg, whereas the (−)-enantiomer requires roughly twice the dose to achieve comparable antinociception [1]. This stereoselectivity is not reflected in simple binding assays, where both enantiomers show similar affinity for [3H]nicotine-labeled sites, underscoring the functional nature of the differentiation.

antinociception enantiomeric pharmacology nAChR agonist screening

(+)-Epibatidine vs. (−)-Epibatidine: Enantioselective Binding Differences at Native nAChRs

In rat brain membrane preparations labeled with [3H]nicotine, (+)-epibatidine has a dissociation constant (Ki) of 0.045 nM, which is 1.29-fold higher affinity than the (−)-enantiomer (Ki = 0.058 nM) [1]. Although both enantiomers bind in the picomolar range, the modest but reproducible difference in Ki values suggests stereochemical preference at the native receptor population. By contrast, the racemic mixture (±)-epibatidine shows a Ki of 0.043–0.070 nM at α4β2 in various assay systems, masking the enantiomer-specific contributions.

radioligand binding nicotinic receptor pharmacology stereochemical pharmacology

Subnanomolar α4β2 Affinity but Modest α7 Selectivity: (+)-Epibatidine vs. Nicotine and ABT-594

(±)-Epibatidine binds to the α4β2 nAChR with a Ki of 43 pM (rat brain) but shows substantially lower affinity at the α7 subtype (Ki = 230 nM), yielding an α4β2/α7 selectivity ratio of approximately 5,300 [1]. In contrast, (−)-nicotine has a Ki of 1.0 nM at α4β2 and 4,000 nM at α7 (ratio ≈ 4,000). The engineered analog ABT-594 achieves comparable α4β2 affinity (Ki = 37 pM) but critically gains >180,000-fold selectivity over the muscle-type α1β1δγ receptor, a property absent in epibatidine itself [1]. The modest α4β2/α7 selectivity of epibatidine must be carefully weighed against use cases requiring exclusive α4β2 engagement.

nAChR subtype selectivity α4β2 vs α7 binding selectivity ratio

(±)-Epibatidine Functional Selectivity at nAChR Subtypes: Patch-Clamp Quantification Identifies Retention of α3β4 Activity as a Differentiator from 3'-Fluoro Analogs

Whole-cell patch-clamp recordings on recombinant human nAChRs show that (±)-epibatidine acts as a partial agonist at α4β2 and α3β4 with similar potency (EC50 = 12 nM and 27 nM, respectively) but as a full agonist at α7 (EC50 = 4,800 nM) [1]. The functional α4β2/α7 selectivity is approximately 400-fold. In the same study, the 3'-fluoro analog of epibatidine demonstrated markedly improved discrimination: it activated α4β2 with an EC50 of 360 nM while causing only 24% maximal activation of α3β4, and exhibited an inhibitory IC50 of 8,300 nM at α3β4 [1]. This highlights that (±)-epibatidine maintains substantial α3β4 agonism, a feature linked to ganglionic side effects, whereas fluorinated derivatives reduce this liability.

electrophysiology functional selectivity α4β2 vs α3β4 EC50

Comparative Side-Effect Liability: (+)-Epibatidine Produces Motor Impairment at Analgesic Doses While ABT-594 Does Not

In a direct rat study, (+)-epibatidine at analgesic doses (0.005 and 0.01 mg/kg s.c.) produced significant motor impairment measured by rotarod performance, whereas the analog ABT-594 (0.05 and 0.1 mg/kg s.c.) elicited antinociception without rotarod deficits [1]. Both compounds increased blood pressure and caused seizures at higher doses, but the separation between analgesic and motor-impairing doses was absent for (+)-epibatidine and present for ABT-594. This behavioral toxicity distinction operationalizes the narrow therapeutic window that ultimately precluded epibatidine's clinical development.

therapeutic index rotarod impairment analgesic safety margin

When (+)-Epibatidine is the Optimal Procurement Choice: Evidence-Based Application Scenarios


Universal nAChR Reference Agonist for Electrophysiological Baseline Characterization

Because (+)-epibatidine possesses balanced, high-potency agonism at α4β2, α3β4, and α7 subtypes (EC50 = 12 nM, 27 nM, and 4,800 nM respectively) [1], it serves as a pan-nAChR activator for establishing baseline current responses in whole-cell patch-clamp or two-electrode voltage-clamp studies. Its broad activation profile permits a single-compound characterization of receptor expression and function across multiple subtypes, a feature not shared by more selective analogs such as 3'-fluoroepibatidine or ABT-594.

In Vivo Pain Model Studies Requiring Gold-Standard, Non-Opioid Analgesic Effect

In rodent acute thermal pain assays (hot-plate or tail-flick), (+)-epibatidine at 1.5 μg/kg i.p. provides robust, mecamylamine-reversible antinociception that is approximately 2-fold more potent than the (−)-enantiomer [2]. This makes the (+)-enantiomer the preferred form for experiments where the analgesic endpoint is primary and where motor side effects (rotarod impairment) must be explicitly modeled as part of the compound's pharmacological signature.

Radioligand Development and Receptor Autoradiography Requiring Ultra-High Affinity

With a Ki of 0.045 nM at native nAChRs [2] and reported Kd values as low as 10–30 pM for [3H]epibatidine at recombinant α4β2 [3], (+)-epibatidine is extensively used as a tritiated or radioiodinated probe for quantitative receptor autoradiography, competition binding, and receptor occupancy assays. Its sub-100 pM affinity exceeds that of nicotine (Ki ~1 nM) by 20–100 fold, enabling detection of low-abundance nAChR populations in tissue sections.

Structure-Activity Relationship (SAR) Benchmarking in nAChR Ligand Discovery

Medicinal chemistry programs targeting α4β2 nAChRs routinely use (+)-epibatidine as the potency ceiling (Ki ≈ 40–70 pM) against which new analogs are compared [4]. Its well-characterized binding and functional profiles, combined with a wealth of published crystallographic and molecular modeling data, make it an indispensable reference for SAR table assembly, pharmacophore validation, and docking studies.

Quote Request

Request a Quote for (+)-Epibatidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.